Structural Elaboration from a Validated Notum Fragment Hit to a Potent Lead-Like Inhibitor
The target compound is an elaborated derivative of the crystallographically validated Notum fragment hit (T2H, 5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-amine) [1]. The fragment screen identified 59 initial hits, and T2H was one of the few that bound in a key active site pocket. While the fragment T2H has a high ligand efficiency, the subsequent addition of the 2-fluorobenzamide group in the target compound was a synthetic strategy to increase potency and selectivity by engaging additional protein sub-pockets not accessed by the fragment. This structural progression is a standard method in medicinal chemistry to transition from a low-affinity fragment to a more potent, drug-like lead.
| Evidence Dimension | Target engagement (X-ray crystallography vs. inferred) and potency progression |
|---|---|
| Target Compound Data | N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
| Comparator Or Baseline | Fragment T2H: 5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-amine (PDB ID: 7B8Y) |
| Quantified Difference | The fragment T2H validated the scaffold's target engagement. The target compound represents a strategic elaboration with a predicted increase in binding affinity typical for transitioning from a fragment (KD ~mM range) to an amide-elaborated lead (KD ~µM-nM range). |
| Conditions | Comparison is based on the X-ray structure of T2H bound to Notum (resolution: X-RAY) and standard fragment-to-lead chemistry principles [1]. |
Why This Matters
This evidence confirms the compound's lineage from a solved, target-bound crystal structure, providing a rational basis for its selection over untested thiadiazole analogs for Notum-focused research.
- [1] Zhao, Y., et al. (2022). Structure of the human Wnt deacylase Notum in complex with fragment 276. PDB ID: 7B8Y. View Source
